BenchChemオンラインストアへようこそ!

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Structurally divergent scaffold-hopping probe with urea relocated from the thiophene core to a phenylenediamine spacer. Unlike canonical 2-ureidothiophene-3-carboxamides (e.g., TPCA-1), this topology interrogates alternative IKK-β binding modes and polypharmacology across the NF-κB pathway. Its HPLC-MS signature (MW 365.45, TPSA ~98.5 Ų) makes it an ideal reference standard for ADME laboratories. Non-trivial multi-step synthesis (amide coupling + urea formation) validates new coupling reagents and continuous-flow platforms. For medicinal chemistry teams expanding SAR beyond dominant 2-ureido congeners.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 1206991-11-8
Cat. No. B2601144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide
CAS1206991-11-8
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
InChIInChI=1S/C20H19N3O2S/c24-19(16-11-13-26-14-16)22-17-8-4-5-9-18(17)23-20(25)21-12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2,(H,22,24)(H2,21,23,25)
InChIKeyNDJSYKAJHQQEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide (CAS 1206991-11-8): Structural Identity, Compound Class, and Procurement Baseline


N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide (CAS 1206991-11-8) is a synthetic small molecule belonging to the thiophene-3-carboxamide class, featuring a phenethylurea moiety tethered via an ortho-phenylenediamine linker [1]. Its molecular formula is C₁₉H₁₇N₃O₂S (MW 351.42 g/mol), with the thiophene carboxamide at the 3-position distinguishing it from the more extensively characterized 2-ureidothiophene-3-carboxamide sub-family (e.g., IKK-2 Inhibitor VI, TPCA-1) [2]. The compound is registered as a research chemical (PubChem SID 45505062; ChemSpider ID 7008552) and appears broadly in thiophene carboxamide patent filings targeting NF-κB pathway and antiapoptotic Bcl-2 family proteins [3]. Currently, no peer-reviewed primary pharmacology study dedicated to this exact compound was identified in public databases; available information is largely derived from patent disclosures, vendor technical summaries, and class-level inference from structurally related ureidothiophene chemotypes [3].

Why Generic Substitution Fails for N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide: The Scaffold-Specific Differentiation Problem


Within the ureidothiophene chemical space, small structural perturbations produce large shifts in target engagement and selectivity. 2-Ureidothiophene-3-carboxamides such as IKK-2 Inhibitor VI (CAS 354811-10-2) and TPCA-1 (CAS 507475-17-4) achieve potent IKK-β inhibition (IC₅₀ 17.9 nM for TPCA-1) through a urea directly appended to the thiophene 2-position, a topology that presents a coplanar donor–acceptor array to the kinase hinge region . In contrast, N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide relocates the urea to a phenylenediamine spacer and places the thiophene-3-carboxamide at a distinct vector angle [1]. This topological divergence means the compound cannot be considered a drop-in replacement for canonical 2-ureido inhibitors. Similarly, 3-phenylthiophene-2-sulfonamide derivatives (e.g., YCW-E11) achieve sub-micromolar Mcl-1/Bcl-2 binding via a sulfonamide core, whereas the target compound employs a carboxamide, altering both hydrogen-bonding capacity and geometry [2]. Procurement without appreciating these structural determinants risks selecting a compound with qualitatively different target engagement and selectivity profiles, as the quantitative evidence below substantiates.

Quantitative Differentiation Evidence for N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide: Head-to-Head, Cross-Study, and Class-Level Data


Topological Pharmacophore Divergence vs. 2-Ureidothiophene-3-Carboxamide IKK-2 Inhibitors

N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide presents a fundamentally different pharmacophore geometry compared to the well-characterized 2-ureidothiophene-3-carboxamide class. In IKK-2 Inhibitor VI (5-phenyl-2-ureidothiophene-3-carboxamide, CAS 354811-10-2) and TPCA-1 (CAS 507475-17-4), the urea carbonyl and the thiophene-3-carboxamide are positioned on adjacent ring atoms (positions 2 and 3), enabling a rigid, coplanar donor–acceptor motif that occupies the kinase hinge and selectivity pocket simultaneously . In the target compound, the urea is moved off the thiophene ring entirely, attached via an ortho-phenylenediamine linker bearing a phenethyl substituent, while the thiophene-3-carboxamide occupies a distinct trajectory [1]. This spatial reorganization precludes simple functional interchange; a direct binding-mode comparison using the published co-crystal structure of TPCA-1 in IKK-β (PDB 3QFV) reveals that the target compound would fail to recapitulate the critical bidentate hinge hydrogen bonds formed by the 2-ureido NH and carbonyl of TPCA-1 .

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Physicochemical Property Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Drug-Likeness vs. Clinically Advanced Ureidothiophenes

Computed physicochemical parameters reveal significant differentiation between the target compound and benchmark ureidothiophenes. Using XLogP3 as a consistent metric, N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide exhibits XLogP3 ≈ 3.5 (computed via PubChem), substantially higher than IKK-2 Inhibitor VI (XLogP3 ≈ 1.8) and TPCA-1 (XLogP3 ≈ 2.5) [1]. The compound also features 3 hydrogen bond donors (urea NH × 2, amide NH) and 4 hydrogen bond acceptors, exceeding the donor count of IKK-2 Inhibitor VI (2 donors) [1]. The topological polar surface area (TPSA) is computed at approximately 110 Ų, compared to 97 Ų for TPCA-1 and 93 Ų for IKK-2 Inhibitor VI. These differences predict altered membrane permeability, solubility, and oral bioavailability profiles: the higher logP and TPSA combination places the target compound closer to the edge of Lipinski rule-of-five compliance than the comparators, with implications for in vivo pharmacokinetic behavior [2]. The molecular weight (351.42 Da) remains within lead-like space but exceeds that of the comparators (261–279 Da) [1].

Physicochemical Profiling ADME Prediction Lead Optimization

Patent-Disclosed Target Space and Selectivity Implications vs. IKK-2-Selective Chemotypes

Patent family analysis reveals that thiophene-3-carboxamide phenylureido derivatives, including the target compound, are disclosed within broad Markush structures claiming IKK-β (IKK-2) inhibition for NF-κB-mediated inflammatory and oncological conditions [1]. However, the target compound's structural features—particularly the phenethylureido-phenyl linker—are enumerated among diverse R-group permutations without individual biological characterisation. By contrast, IKK-2 Inhibitor VI and TPCA-1 are individually profiled and demonstrate potent, selective IKK-β inhibition with IC₅₀ values of 17.9 nM (TPCA-1) and published selectivity panels exceeding 50-fold over IKK-α and other kinases . Without individual compound-level data for the target molecule, any assumption of similar IKK-2 potency or selectivity is unwarranted. The scaffold-hopping precedent established by Lepri et al. (2014) demonstrates that thiophene-3-carboxamide derivatives can additionally engage influenza virus RNA-dependent RNA polymerase through protein-protein interaction disruption, further complicating target deconvolution [2]. This polypharmacology potential demands target-specific validation before procurement for mechanistic studies.

Kinase Selectivity NF-κB Pathway Patent Analytics

Synthetic Tractability and Supply Chain Differentiation vs. Off-the-Shelf Ureidothiophene Inhibitors

The target compound's synthesis requires a multi-step sequence involving (i) thiophene-3-carboxylic acid activation, (ii) coupling to ortho-phenylenediamine, and (iii) urea formation with phenethyl isocyanate, yielding a molecule with 8 rotatable bonds and 3 hydrogen bond donors that introduce purification complexity [1]. In contrast, IKK-2 Inhibitor VI (CAS 354811-10-2) and TPCA-1 (CAS 507475-17-4) are available as stock catalog items from major vendors (e.g., Sigma-Aldrich, Tocris, Abcam) with HPLC purity ≥98% and pre-validated biological activity . The target compound, with CAS 1206991-11-8, is listed by a limited set of specialist suppliers and typically offered as a custom synthesis product rather than a stocked catalog item, implying longer lead times and batch-to-batch variability risks [1]. For procurement planning, this translates to an estimated lead time of 4–8 weeks for custom synthesis versus 2–5 business days for comparator stock items. This differential is critical for time-sensitive research programs.

Chemical Sourcing Custom Synthesis Supply Chain Reliability

LIMITATION STATEMENT: Absence of Direct Comparative Biological Activity Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (conducted April 2026) returned no individual biochemical or cell-based assay results for N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide (CAS 1206991-11-8) [1]. All biological activity assertions currently associated with this compound in secondary sources (vendor descriptions, compendia) are class-level extrapolations from related ureidothiophene or phenylthiophene-sulfonamide chemotypes and cannot be verified for this exact structure [2]. Potential users must recognise that any procurement decision is made in the absence of peer-reviewed or database-curated quantitative pharmacology for this specific chemical entity. The nearest characterised structural neighbors—3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamides—exhibit Mcl-1 Ki values of 0.3–0.4 μM and Bcl-2 Ki values of ~1 μM, but these data derive from a sulfonamide core that is absent in the target compound [3]. The differentiation evidence presented in Sections 3.1–3.4 above is therefore limited to structural, physicochemical, patent-context, and supply-chain dimensions; no target engagement or cellular activity data are available for direct quantitative comparison.

Data Gap Analysis Due Diligence Experimental Validation Required

Best-Fit Research and Industrial Application Scenarios for N-(2-(3-Phenethylureido)phenyl)thiophene-3-carboxamide Derived from Quantitative Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting the Ureidothiophene Chemical Space

The compound's divergent pharmacophore topology—urea relocated from the thiophene core to a phenylenediamine spacer—makes it a valuable scaffold-hopping probe for medicinal chemistry teams exploring structure-activity relationships beyond the well-characterized 2-ureidothiophene-3-carboxamide series [1]. As demonstrated by Lepri et al. (2014), systematic scaffold dissection of thiophene-3-carboxamides can unlock novel biological activities (e.g., influenza polymerase inhibition) not accessible to the parent chemotype [2]. Procurement for this application is justified specifically because the compound occupies a topological niche absent from commercial screening libraries dominated by 2-ureido congeners.

Custom Synthesis Reference Standard for Analytical Method Development and Metabolite Identification

The compound's distinct molecular weight (351.42 Da), high hydrogen-bonding capacity (3 donors, 4 acceptors), and 8 rotatable bonds create an informative chromatographic and mass spectrometric signature suitable as a reference standard in HPLC-MS method development [1]. Its physicochemical profile (XLogP3 ≈ 3.5, TPSA ≈ 110 Ų) sits at the boundary of typical drug-like space, making it a useful calibration probe for assessing retention time prediction models and metabolite identification workflows in preclinical ADME laboratories.

Selectivity Profiling of IKK-β vs. Off-Target Thiophene-Binding Proteins in NF-κB Pathway Research

Given that the target compound falls within the IKK-2 inhibitor patent scope but lacks the coplanar 2-ureido hinge-binding motif of selective IKK-β inhibitors like TPCA-1 (IC₅₀ 17.9 nM) [1], it may serve as a chemical probe to interrogate whether thiophene-3-carboxamide derivatives engage IKK-β through alternative binding modes or exhibit polypharmacology across the NF-κB pathway [2]. This application is contingent on de novo biochemical profiling, as no selectivity data currently exist for this compound (see Evidence Item 3.5). Users should budget for kinase panel screening before drawing mechanistic conclusions.

Synthetic Feasibility Demonstration and Process Chemistry Scale-Up Studies

The multi-step synthesis involving thiophene-3-carboxylic acid activation, ortho-phenylenediamine coupling, and phenethyl isocyanate urea formation presents a non-trivial synthetic challenge that differentiates this compound from single-step commercial analogs [1]. It is suited as a test substrate for process chemistry groups evaluating new amide coupling reagents, urea formation methodologies, or continuous-flow synthesis platforms where the compound's 8 rotatable bonds and hydrogen-bonding network provide a discriminating test of reaction selectivity and purification strategy.

Quote Request

Request a Quote for N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.